Anti-HIV-1 Activity: Rubriflordilactone A vs. B
Rubriflordilactone A demonstrates only weak anti‑HIV‑1 activity, whereas its structural congener rubriflordilactone B displays a well‑defined EC₅₀ of 9.75 μg/mL (SI = 12.39) against HIV‑1 replication in the same C8166 cellular assay [1]. This clear activity demarcation underscores that the slight architectural variation between the two compounds (e.g., D‑ring substitution pattern) translates into a >10‑fold difference in antiviral potency, making rubriflordilactone A a valuable inactive or weakly active control probe for structure–activity relationship (SAR) investigations.
Rubriflordilactone B: EC₅₀ 9.75 μg/mL, SI 12.39
| Evidence Dimension | Anti‑HIV‑1 replication EC₅₀ (μg/mL) |
|---|---|
| Target Compound Data | Rubriflordilactone A: weak activity (no precise EC₅₀ reported) |
| Comparator Or Baseline | Rubriflordilactone B: EC₅₀ = 9.75 μg/mL, SI = 12.39 |
| Quantified Difference | >10‑fold lower potency; rubriflordilactone A fails to reach a quantifiable EC₅₀ in the same assay system |
| Conditions | C8166 T‑lymphocyte cell line; HIV‑1 (IIIB strain) replication inhibition assay |
Why This Matters
For procurement decisions, rubriflordilactone A serves as a negative control or a structural probe to pinpoint the pharmacophoric elements required for anti‑HIV activity, whereas rubriflordilactone B is the active lead candidate.
- [1] Xiao WL, Yang LM, Gong NB, Wu L, Wang RR, Pu JX, Li XL, Huang SX, Zheng YT, Li RT, Lu Y, Zheng QT, Sun HD. Rubriflordilactones A and B, two novel bisnortriterpenoids from Schisandra rubriflora and their biological activities. Org Lett. 2006;8(5):991-4. doi:10.1021/ol060062f. View Source
